molecular formula C24H20ClN5O2S B11333309 N-[7-(2-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide

N-[7-(2-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11333309
M. Wt: 478.0 g/mol
InChI Key: LPICGENYYNKSJE-UHFFFAOYSA-N
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Description

N-[7-(2-Chlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as chlorophenyl, phenyl, and methylbenzene sulfonamide groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-chlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. For instance, a reaction between 2-chlorobenzonitrile and 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid under basic conditions can yield the desired core structure.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the triazolopyrimidine core with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-Chlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[7-(2-Chlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways. It may serve as a tool compound to elucidate the mechanisms of action of related compounds.

    Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may find applications in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[7-(2-chlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(2-Chlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide is unique due to its triazolopyrimidine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, differentiating it from other compounds with similar functional groups.

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

N-[7-(2-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H20ClN5O2S/c1-16-11-13-18(14-12-16)33(31,32)29-23-27-24-26-21(17-7-3-2-4-8-17)15-22(30(24)28-23)19-9-5-6-10-20(19)25/h2-15,22H,1H3,(H2,26,27,28,29)

InChI Key

LPICGENYYNKSJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5Cl

Origin of Product

United States

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